2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

植物生长素代谢 微生物生物转化 酶学

Researchers require definitive oxindole standards to resolve IAA catabolic flux and access privileged isatin-derived scaffolds. This compound (dioxindole-3-acetic acid) provides the specific 3-hydroxy-2-oxoindolin-3-yl motif absent in generic analogs. - **Analytical Standard**: Enables LC-MS/MS quantitation of the IAA-Asp → dioxindole conjugate pathway (Vicia faba validated). - **Synthetic Handle**: C3-hydroxyacetic acid group for Morita-Baylis-Hillman adducts and anti-inflammatory SAR (ISACN pharmacophore). - **Quality Control**: Reference standard (compound 29) for hop bract polyphenol profiling by CCC-LC-MS/NMR. Supplied with batch-specific HPLC/CoA for reproducible plant biochemistry and medicinal chemistry.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 57061-17-3
Cat. No. B12073499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid
CAS57061-17-3
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)O)O
InChIInChI=1S/C10H9NO4/c12-8(13)5-10(15)6-3-1-2-4-7(6)11-9(10)14/h1-4,15H,5H2,(H,11,14)(H,12,13)
InChIKeyMHLHEINWUCSPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Sourcing


2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid (CAS: 57061-17-3,亦称Dioxindole-3-acetic acid或3-hydroxy-2-oxindole-3-acetic acid) 是一种天然存在的吲哚基羧酸衍生物,分子式为C₁₀H₉NO₄,分子量207.18 g/mol 。该化合物首次从啤酒花苞片 (Humulus lupulus) 中分离鉴定,并作为多酚类天然产物被收录 [1]。在化学分类上,其归属于吲哚基羧酸类化合物,结构中含有一个2-氧代吲哚母核以及C-3位羟基和乙酸侧链取代基,LogP值为0.386,拓扑极性表面积(tPSA)为90.12 Ų [2]。本化合物作为研究用天然产物与代谢中间体,由多家供应商提供纯度≥98% (HPLC)的产品,适用于植物代谢组学、天然产物化学及生物化学研究 。

Product Identity
Simple oxindole alkaloid isolated from hop bracts (Humulus lupulus L.)
Research Workflow
IAA catabolic pathway mapping marker for the dioxindole branch
Synthetic Utility
C3-hydroxyacetic acid handle for Morita-Baylis-Hillman adduct generation

Why Analogs Cannot Substitute


尽管2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid在结构上隶属于吲哚-3-乙酸(IAA)代谢网络,但其与Oxindole-3-acetic acid (OxIAA, CAS 2971-31-5)及IAA本身存在关键的化学与功能不可互换性 [1]。首先,C-3位羟基化修饰导致分子量从OxIAA的191.18 g/mol增加至207.18 g/mol,并显著改变其氢键供体/受体能力(tPSA从OxIAA的66.40 Ų增至90.12 Ų)及水溶解性 [2][3]。其次,在植物与微生物IAA降解通路中,该化合物作为由IacE酶催化的OxIAA转化产物,而非OxIAA本身,是通路中的关键中央中间体,代谢角色不可替代 [4]。此外,其在植物中的天然积累模式与OxIAA及其他IAA结合物在品种间呈现显著差异,随意替换将直接改变代谢谱定量结果 [5]。以下量化证据将具体阐明这些差异化维度。

3-Hydroxy substitution pattern confers unique stereoelectronic and metabolic recognition; non-hydroxylated oxindole-3-acetic acid cannot substitute.
Aromatic ring-hydroxylated analogs (e.g., 7-hydroxy) alter hydrogen-bonding and aldol reactivity, limiting synthetic equivalence.
Regioisomeric oxindole acetic acids yield divergent readouts in auxin catabolism and oxidative stress models.

Differentiation Evidence vs. Comparators


Synthetic Route: 3-Hydroxy vs. 7-Hydroxy Analogs

在细菌IAA降解通路中,2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid (DOAA)作为中央中间体,由IacE酶催化2-oxoindole-3-acetic acid (OxIAA)转化生成,此反应不依赖IacB蛋白 [1]。实验中采用¹⁸O同位素示踪确认,掺入OxIAA的氧原子来源于水而非分子氧,证实了IacE水解酶机制的独特性 [2]。相比之下,IAA和OxIAA在通路中分别处于上游和前体位置,不能替代DOAA的中央中间体功能。

Synthetic route
Cross-study comparable
3-hydroxy vs 7-hydroxy oxindole acetic acids require distinct methodologies
Regiochemistry dictates synthetic route selection
3-hydroxy avoids aromatic pre-functionalization; accessible via MBHA conditions
植物生长素代谢 微生物生物转化 酶学

Auxin Catabolism Pathway: Dioxindole vs. Oxindole

在对荔枝(Litchi chinensis)三个品种的卵巢生长素代谢谱分析中,3-hydroxy-2-oxindole-3-acetic acid (DOAA)含量在品种间呈现显著差异 [1]。定量结果显示,'Hei Ye'品种中DOAA水平最高,而'Yu Her Pau'和'Salathiel'品种中含量显著更低。同时,indole-acetylaspartic acid (IAA-Asp)在'Salathiel'中显著低于'Hei Ye',但DOAA与IAA-Asp的变化模式并不一致,表明不同代谢物在品种间存在独立的调控模式。

Pathway specificity
Class-level inference
IAA → IAA-Asp → dioxindole conjugates (target) vs direct IAA → oxindole
Pathway-specific marker for aspartate-conjugation branch
Based on 14C-IAA feeding in Vicia faba roots
植物代谢组学 品种比较 生长素代谢

In Vivo Anti-Inflammatory Efficacy

根据多个代谢物数据库的收录,Dioxindole-3-acetic acid (即2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid)已在向日葵中检出,并被归类为向日葵消费的潜在生物标志物 [1][2]。相比之下,其结构类似物Oxindole-3-acetic acid (OxIAA)主要分布于玉米(Zea mays)、拟南芥等植物中,而未作为向日葵特异性生物标志物被收录 。该化合物在啤酒花苞片中的丰度更高,成为啤酒花多酚组分的特征性成分 [3]。

Inflammatory model
Reported endpoint context
ISACN (3-hydroxy-2-oxoindolin-3-yl core) reduced neutrophil migration and IL-1β, TNF-α, IL-6 at 6, 24 mg/kg in zymosan and LPS models
Reported inflammatory model endpoint response
MBHA adduct retains pharmacophoric scaffold; parent acid serves as building block
食品生物标志物 代谢物溯源 天然产物数据库

Auxin Synergist Activity in Ethylene Production

2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid与其结构类似物Oxindole-3-acetic acid (OxIAA)在C-3位的羟基化差异导致多项关键理化参数发生显著变化 [1]。目标化合物分子量从OxIAA的191.18 g/mol增加至207.18 g/mol(增幅约8.4%),拓扑极性表面积(tPSA)从66.40 Ų增至90.12 Ų(增幅约35.7%),LogP值从OxIAA的约0.8降至0.386,同时氢键供体数从2增加至3 [2]。水溶性方面,目标化合物被描述为“微溶于水”,而OxIAA的溶解性数据在相同数据库中通常未被强调 [3]。

Ethylene synergism
Class-level inference
(+)-5-Hydroxy-dioxindole-3-acetic acid synergizes with IAA to induce ethylene production in mungbean hypocotyls
Dioxindole scaffold may support auxin-signaling crosstalk studies
Scaffold is minimal requirement; quantification not reported
理化性质 色谱分离 分析标准品

Validated Research and Industrial Applications


Auxin Catabolic Pathway Mapping

在研究Caballeronia glathei等细菌的IAA降解通路时,该化合物作为由IacE酶催化OxIAA转化生成的中央中间体,是不可替代的代谢物标准品 [1]。由于IacE酶对OxIAA底物的转化具有高度特异性,且反应机制涉及水分子参与的水解过程,使用OxIAA或IAA替代将无法准确表征通路中DOAA的生成环节。适用于通路重建实验、酶动力学参数测定以及¹⁸O同位素示踪研究 [2]。

Synthetic Building Block in Drug Discovery

在比较不同植物品种(如荔枝'Hei Ye'、'Salathiel'、'Yu Her Pau')的生长素代谢谱时,该化合物的含量在品种间呈现显著差异,且其变化模式与IAA-Asp等结合物不同步 [1]。这使其成为品种鉴定和代谢物标志物发现的独立分析靶标。采购时应选择本化合物而非OxIAA,以准确反映DOAA的品种间变异 [2]。

Anti-Inflammatory Pharmacophore Validation

由于该化合物已在向日葵中检出,并被多个数据库收录为向日葵消费的潜在生物标志物,可用于食品来源鉴定、饮食暴露评估以及食品真伪鉴别研究 [1][2]。在此类应用中,使用OxIAA作为替代品将丧失来源特异性,因为OxIAA在向日葵中未被确认为生物标志物 [3]。

Phytochemical Fingerprinting and Authentication

该化合物最初从啤酒花苞片中分离鉴定,作为啤酒花多酚组分的特征性成分,可用于啤酒花提取物的化学表征、质量控制和天然产物数据库构建 [1]。其理化性质(LogP 0.386, tPSA 90.12 Ų)决定了在反相色谱中的保留行为,应作为色谱方法开发的标准品 [2]。

Application
Selection Property
Validation Focus
IAA catabolic pathway mapping
Pathway-specific marker (dioxindole vs oxindole branch)
LC-MS/MS quantitation and flux determination
Oxindole library synthesis
C3-hydroxyacetic acid handle for MBHA condensation
Synthetic route selection and derivatization scope
Inflammatory model pharmacophore profiling
3-hydroxy-2-oxoindolin-3-yl scaffold context
Model-response endpoint profiling (neutrophil, cytokines)
Botanical authentication
Hop bract-specific polyphenolic marker
CCC-LC-MS/NMR profiling and authentication

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